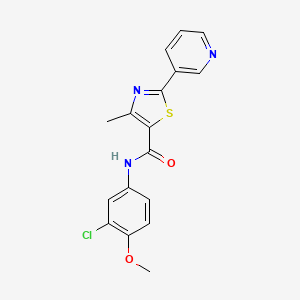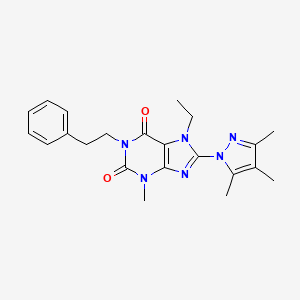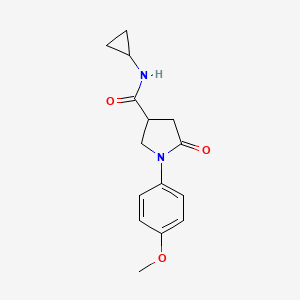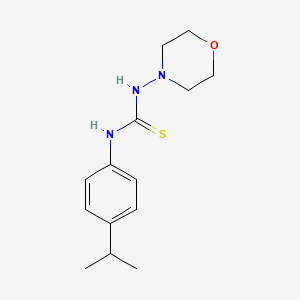![molecular formula C17H16Cl3NO2 B4842146 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline](/img/structure/B4842146.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline
Descripción general
Descripción
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline, also known as ALLO-ACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline is not fully understood. However, studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and disrupting cell membrane integrity. This compound has also been shown to interact with DNA and inhibit DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can induce cell death in cancer cells, inhibit the growth of fungi and bacteria, and act as a photosensitizer in photodynamic therapy. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degrading. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and safety. Additionally, this compound is not readily soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Further studies are needed to investigate its efficacy and safety in this application. This compound also shows promise as a fluorescent probe for detecting metal ions. Future research could explore its potential use in this area. Additionally, more studies are needed to investigate the toxicity and safety of this compound, as well as its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process and has been studied for its anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for detecting metal ions. While this compound has several advantages for use in lab experiments, it also has some limitations, and more research is needed to investigate its potential applications and safety.
Aplicaciones Científicas De Investigación
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline has been the subject of numerous scientific studies due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
3,4-dichloro-N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c1-3-6-23-17-15(20)7-11(8-16(17)22-2)10-21-12-4-5-13(18)14(19)9-12/h3-5,7-9,21H,1,6,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIWNQRSGKIFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl)Cl)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid](/img/structure/B4842063.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4842078.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4842083.png)




![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4842112.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4842122.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4842134.png)

![N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)
